5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
Description
This compound features a fused [1,2,3]triazolo[1,5-a]pyrazine core with partial hydrogenation (4,5,6,7-tetrahydro), a cyclopropylmethyl substituent at position 5, and a carboxylic acid group at position 3. The oxo group at position 4 contributes to its planar conformation, while the cyclopropylmethyl moiety enhances metabolic stability due to ring strain effects. It is commercially available under synonyms such as ZINC96517150 and AKOS027458249, with three suppliers listed .
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-4-oxo-6,7-dihydrotriazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N4O3/c15-9-8-7(10(16)17)11-12-14(8)4-3-13(9)5-6-1-2-6/h6H,1-5H2,(H,16,17) |
InChI Key |
BSIQDCQEIQAJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN3C(=C(N=N3)C(=O)O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that use commercially available and cost-effective reagents. The process typically includes steps such as protection and deprotection of functional groups, cyclization reactions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its antiviral, antibacterial, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to modulate σ-receptors, inhibit β-secretase-1 (BACE-1), and interact with cytochrome enzymes . These interactions can lead to various biological effects, such as antiviral and antitumor activities .
Comparison with Similar Compounds
Methyl Ester Analogs
Example: Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS: Not explicitly provided in evidence)
- Key Differences : The carboxylic acid at position 3 is replaced with a methyl ester.
- Hydrolysis in vivo may regenerate the active carboxylic acid form .
Triazolopyrimidine Derivatives
Example: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., Compound 4i)
- Key Differences: Pyrimidine replaces pyrazine in the fused ring system. Thieno-fused analogs exhibit distinct electronic properties.
- Bioactivity : Compound 4i showed moderate anticancer activity (Renal Cancer UO-31: Growth Percentage [GP] = 81.85%) . In contrast, triazolopyrazines like the target compound lack reported activity data.
Triazoloquinoxaline Derivatives
Example: 5-Alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalines
- Key Differences: Quinoxaline replaces pyrazine, and the triazole is fused at a different position ([1,2,4] vs. [1,2,3]).
- Synthesis: Prepared via cyclization of hydrazinylquinoxalinones with diethyl oxalate, highlighting divergent synthetic routes compared to pyrazine-based systems .
Pyrazolo-Pyrazine Derivatives
Example : Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 477845-46-8)
tert-Butoxycarbonyl-Protected Analogs
Example : 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (CAS: 1251002-60-4)
- Key Differences : The cyclopropylmethyl group is replaced with a tert-butoxycarbonyl (Boc) protecting group.
- Utility : Boc protection facilitates synthetic modifications, suggesting the target compound’s carboxylic acid could serve as a handle for further derivatization .
Comparative Data Table
Key Structural and Functional Insights
- Cyclopropylmethyl vs. Benzyl/Alkyl Groups : The cyclopropylmethyl group in the target compound may confer superior metabolic stability compared to benzyl () or linear alkyl chains due to reduced susceptibility to oxidative metabolism .
- Carboxylic Acid vs. Ester/Protected Groups : The free carboxylic acid enhances solubility but may limit blood-brain barrier penetration. Esterified analogs () could act as prodrugs .
- Fused Ring Systems: Triazolopyrimidines () and triazoloquinoxalines () exhibit varied bioactivities depending on the fused heterocycle, suggesting the pyrazine core in the target compound may offer unique selectivity profiles.
Biological Activity
5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure incorporates both triazole and pyrazine moieties, which are known to exhibit various biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12N4O3
- Molecular Weight : 236.23 g/mol
- CAS Number : 1707735-49-6
The structural uniqueness of this compound is attributed to the cyclopropylmethyl group that enhances its diversity and may influence its biological properties. The presence of functional groups such as carboxylic acid and carbonyl contributes to its reactivity and interaction with biological targets.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties. For instance, derivatives like 4-Oxo-[1,2,3]triazolo[1,5-a]pyrazine have demonstrated significant antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : Research indicates that similar triazole derivatives can inhibit cyclooxygenase (COX) enzymes. In studies where related compounds were tested for their inhibitory potential against COX enzymes, several derivatives exhibited notable anti-inflammatory activity with IC50 values in the low micromolar range .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Methyl group instead of cyclopropylmethyl | Anticancer properties |
| 4-Oxo-[1,2,3]triazolo[1,5-a]pyrazine derivatives | Variations in substituents on the pyrazine ring | Antimicrobial activity |
| 1H-Pyrazolo[3,4-b]quinolin derivatives | Different bicyclic structure | Neuroprotective effects |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies with biological targets are crucial for understanding its pharmacological potential. The compound's ability to inhibit COX enzymes suggests a pathway for anti-inflammatory action through the reduction of prostaglandin E2 (PGE2) production .
Case Studies and Research Findings
Research has explored the synthesis and biological evaluation of various derivatives of this compound. For example:
- Synthesis and Evaluation : A study on related compounds demonstrated effective synthesis methods that resulted in derivatives with enhanced anti-inflammatory properties. The IC50 values for these compounds against COX enzymes were reported as low as 0.04 μmol .
- Antimicrobial Studies : Docking studies conducted on similar structures revealed significant binding affinities to bacterial targets such as TrmD enzyme from Pseudomonas aeruginosa, indicating potential for broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
